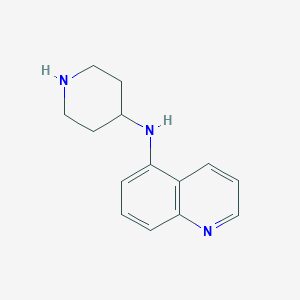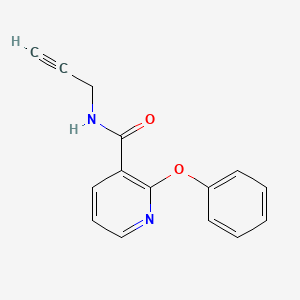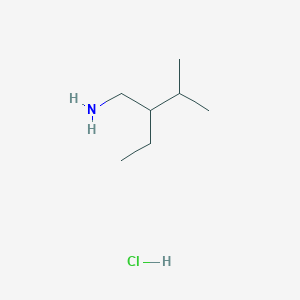
N-piperidin-4-ylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-piperidin-4-ylquinolin-5-amine” is a chemical compound with the molecular formula C14H17N3. It has a molecular weight of 227.3 and a predicted density of 1.167±0.06 g/cm3 . The boiling point is predicted to be 413.0±40.0 °C .
Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.167±0.06 g/cm3 and a predicted boiling point of 413.0±40.0 °C . The melting point and flash point are not available .Scientific Research Applications
Anti-Mycobacterial Activity
N-piperidin-4-ylquinolin-5-amine derivatives have been synthesized and evaluated for their anti-mycobacterial activities. For instance, compounds with a butyl chain spacer between two pharmacophores and piperidine as the secondary amine component exhibited potent anti-mycobacterial activity against Mycobacterium tuberculosis with minimal cytotoxicity. This highlights their potential as lead candidates in tuberculosis drug discovery (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).
Synthesis and Chemical Properties
Secondary amine derivatives, including those of this compound, have been synthesized for various purposes. Their chemical properties, such as luminescence and photo-induced electron transfer, have been studied, demonstrating their utility in fluorescent probes and photochemical applications. For example, derivatives have shown characteristic fluorescence quantum yields, making them suitable as pH probes or in photodynamic therapy (Gan, Chen, Chang, & Tian, 2003).
Catalytic Applications
Certain derivatives have been used in catalytic applications, demonstrating the versatility of this compound in synthetic chemistry. This includes its use in palladium-catalyzed C–H arylation of thioamides, showcasing its role in the functionalization of saturated aza-heterocycles, which are crucial building blocks in drug discovery and development (Jain, Verma, Xia, & yu, 2016).
Antitumor Activity
The incorporation of this compound into metal-arene complexes has been investigated for its antitumor activity. Such studies aim to improve the aqueous solubility and bioavailability of potential antitumor agents. The indoloquinoline–piperazine hybrids, including derivatives of this compound, have shown promising antiproliferative activity against various cancer cell lines, underscoring their potential in cancer chemotherapy (Filak, Kalinowski, Bauer, Richardson, & Arion, 2014).
Future Directions
Piperidine derivatives, including “N-piperidin-4-ylquinolin-5-amine”, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
N-piperidin-4-ylquinolin-5-amine is a compound that has been studied for its potential therapeutic applications . . Piperidine derivatives, which include this compound, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may interact with a variety of targets depending on the specific therapeutic application.
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to interact with cell walls and DNA gyrase , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the broad range of therapeutic applications of piperidine derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of therapeutic applications of piperidine derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-piperidin-4-ylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKHPMEVPDLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183361-32-1 |
Source


|
| Record name | N-(piperidin-4-yl)quinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2883095.png)

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)


![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)
